N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinylidenemethyl group attached to a naphthalene ring substituted with methoxy groups and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide typically involves the condensation of 1,4-dimethoxynaphthalene-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazine moiety.
Substitution: The methoxy groups and hydrazine moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydrazine-reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its observed activities.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide: shares similarities with other hydrazine derivatives and naphthalene-based compounds.
Naphthoquinone derivatives: These compounds have similar naphthalene structures but differ in their functional groups and reactivity.
Hydrazine-based compounds: These compounds contain hydrazine moieties and exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c1-19-12-7-11(14(18)16-8-17-15)13(20-2)10-6-4-3-5-9(10)12/h3-8H,15H2,1-2H3,(H,16,17,18) |
InChI Key |
VWNGCIDNZVTSJQ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)N/C=N/N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)NC=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.